N-(2-chloroethyl)methanesulfonamide CAS number and properties
N-(2-chloroethyl)methanesulfonamide CAS number and properties
A-Technical-Guide-to-N-(2-chloroethyl)methanesulfonamide
An In-Depth Technical Guide to N-(2-chloroethyl)methanesulfonamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N-(2-chloroethyl)methanesulfonamide, a key bifunctional molecule utilized in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, and core reactivity principles. Emphasis is placed on its role as an electrophilic building block and its applications in the construction of complex molecular architectures. Safety protocols and analytical characterization techniques are also discussed to provide a holistic resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Chemical Identity and Physicochemical Properties
N-(2-chloroethyl)methanesulfonamide is a chemical compound featuring both a reactive chloroethyl group and a methanesulfonamide moiety. This dual functionality makes it a versatile intermediate in synthetic chemistry.
Molecular Formula: C₃H₈ClNO₂S[3]
Structure:
Caption: Chemical structure of N-(2-chloroethyl)methanesulfonamide.
Physicochemical Data
The properties of N-(2-chloroethyl)methanesulfonamide are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Weight | 157.62 g/mol | [3] |
| Physical Form | Liquid or powder | |
| Purity | Typically ≥95% - 98% | |
| Storage Temperature | Room temperature; Keep in a dark, dry, sealed place | |
| InChI Key | HLEGMLHPZDVLQL-UHFFFAOYSA-N | [1][3] |
| SMILES | CS(=O)(=O)NCCCl | [1] |
Synthesis and Mechanistic Considerations
The synthesis of sulfonamides, such as N-(2-chloroethyl)methanesulfonamide, is a cornerstone reaction in organic and medicinal chemistry. The most direct and industrially relevant method involves the reaction of a sulfonyl chloride with an amine.
General Synthesis Pathway: Nucleophilic Substitution
The formation of N-(2-chloroethyl)methanesulfonamide is typically achieved through the reaction of methanesulfonyl chloride with 2-chloroethylamine. This reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: General synthesis workflow for N-(2-chloroethyl)methanesulfonamide.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
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Solvent: Dichloromethane (DCM) or a similar aprotic solvent is chosen to ensure solubility of the reactants and to avoid side reactions that could occur with protic solvents.
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Base: A non-nucleophilic base, such as triethylamine (TEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion by preventing the protonation and deactivation of the 2-chloroethylamine nucleophile.
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Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Step-by-Step Methodology:
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In a well-ventilated fume hood, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in dichloromethane.
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Add triethylamine (2.2 eq) to the solution to liberate the free amine. Stir for 15-20 minutes.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add a solution of methanesulfonyl chloride (1.0 eq) in dichloromethane to the cooled mixture dropwise over 30 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water. Separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product via column chromatography if necessary to obtain pure N-(2-chloroethyl)methanesulfonamide.
Reactivity and Applications in Drug Development
The synthetic utility of N-(2-chloroethyl)methanesulfonamide stems from its bifunctional nature. The primary chlorine atom serves as a good leaving group in nucleophilic substitution reactions, making the ethyl group an effective alkylating agent. The sulfonamide proton is weakly acidic and can be deprotonated under appropriate basic conditions.
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The N,N-bis(2-chloroethyl)sulfonamide pharmacophore, for example, is a classic nitrogen mustard alkylating agent motif found in certain chemotherapeutic drugs.[4] These agents function by cross-linking DNA, which ultimately induces apoptosis in rapidly dividing cancer cells.
Analytical Characterization
Confirmation of the structure and purity of N-(2-chloroethyl)methanesulfonamide is typically achieved through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the methyl, ethyl, and sulfonamide groups.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands for sulfonamides are typically observed for the S=O stretches (around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).
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Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (157.62 g/mol ) and to study its fragmentation patterns.
Safety and Handling
N-(2-chloroethyl)methanesulfonamide is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) before handling this compound. Work should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
N-(2-chloroethyl)methanesulfonamide is a versatile and valuable chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Its dual functionality as both an alkylating agent and a sulfonamide provides a platform for the construction of diverse and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
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N-(2-Chloroethyl)methanesulfonamide | CAS 21896-59-3 | AMERICAN ELEMENTS ®. (URL: [Link])
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Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | C9H10ClNO3S | CID 116629 - PubChem. (URL: [Link])
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N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem. (URL: [Link])
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Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Request PDF - ResearchGate. (URL: [Link])
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Methanesulfonic acid, 2-chloroethyl ester - the NIST WebBook. (URL: [Link])
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N-(2-chloroethyl)-N-methylmethanesulfonamide-1310936-06-1 - Thoreauchem. (URL: [Link])
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N,N-bis(2-chloroethyl)-4-methylbenzene sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
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